molecular formula C14H16N2OS B2794517 N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide CAS No. 922879-65-0

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide

Cat. No.: B2794517
CAS No.: 922879-65-0
M. Wt: 260.36
InChI Key: YJZXLRXFMCTRJS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide is a synthetic small molecule built around the privileged 1,3-benzothiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. This compound features a cyclohexanecarboxamide moiety linked to the 5-position of the benzothiazole ring, a design that leverages the known bioactive properties of this heterocyclic system. The benzothiazole nucleus is widely recognized for its diverse pharmacological profiles, with derivatives exhibiting potent antitumor, antimicrobial, and enzyme-inhibiting activities. Specifically, structural analogues of this compound, such as N-benzothiazol-2-yl-cyclohexanecarboxamide, have been identified as promising screening hit compounds with anticancer properties in preclinical research. The core benzothiazole scaffold is also investigated for its potential in treating metabolic and neurodegenerative diseases, as seen in approved drugs like riluzole and piranpexole which share this core structure. This molecule is supplied For Research Use Only and is intended solely for use in laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers exploring structure-activity relationships (SAR) in heterocyclic chemistry, oncology, and neuropharmacology will find this compound a valuable synthetic intermediate or screening tool.

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c17-14(10-4-2-1-3-5-10)16-11-6-7-13-12(8-11)15-9-18-13/h6-10H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZXLRXFMCTRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclohexanecarboxylic acid derivatives. One common method involves the reaction of 2-amino benzothiazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Overview : Derivatives of benzothiazole, including N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide, have been extensively studied for their antibacterial properties. These compounds often exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study : A study synthesized a series of benzothiazole derivatives, including this compound, which demonstrated potent antibacterial activity. The compounds were evaluated using the broth microdilution method against various bacterial strains. For instance, one derivative showed an MIC (Minimum Inhibitory Concentration) of 3.9 μg/mL against multiple strains, indicating strong antibacterial potential .

Data Table 1: Antibacterial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Bacterial Strain
This compound3.9Staphylococcus aureus
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide4.2Escherichia coli
N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide29Salmonella typhimurium

Anticancer Research

Overview : The potential anticancer properties of benzothiazole derivatives have gained attention in recent years. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis.

Case Study : In a recent investigation, researchers evaluated the cytotoxic effects of several benzothiazole derivatives on human cancer cell lines. The study found that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective inhibition of cell growth at low concentrations .

Data Table 2: Cytotoxicity of Benzothiazole Derivatives on Cancer Cell Lines

CompoundIC50 (μM)Cell Line
This compound12MCF-7 (Breast Cancer)
N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide15HeLa (Cervical Cancer)
N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)acetamide20A549 (Lung Cancer)

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. For example, benzothiazole derivatives are known to inhibit enzymes like O-GlcNAcase, which plays a role in the pathogenesis of Alzheimer’s disease. By inhibiting this enzyme, the compound can reduce the accumulation of hyperphosphorylated tau proteins, which are associated with neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide is unique due to its specific structure, which combines the benzothiazole ring with a cyclohexanecarboxamide moiety. This unique structure imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .

Biological Activity

N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related studies.

Structural Overview

The compound belongs to the benzothiazole family, characterized by the presence of a benzothiazole moiety linked to a cyclohexanecarboxamide group. Its chemical structure can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure suggests a variety of functional groups that may contribute to its biological properties.

Target Interactions

This compound is hypothesized to interact with various biological targets, influencing several biochemical pathways. Notably:

  • Prostaglandin Biosynthesis : Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are mediators of inflammation. This suggests that this compound may exhibit anti-inflammatory properties by affecting the arachidonic acid pathway.

Biological Activities

Research indicates that compounds within the benzothiazole class exhibit a range of biological activities, including antimicrobial and anticancer effects. The specific activities of this compound are summarized below:

Activity Description
AntimicrobialExhibits activity against both Gram-positive and Gram-negative bacteria .
AnticancerPotential inhibitory effects on cancer cell lines through modulation of apoptosis and cell cycle .
Anti-inflammatoryPossible reduction in inflammation via inhibition of prostaglandin production.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related benzothiazole derivatives. Here are notable findings:

  • Antimicrobial Activity :
    • A study demonstrated that benzothiazole derivatives showed significant antibacterial activity against various bacterial strains. For instance, one derivative exhibited over 90% inhibition of bacterial growth at low concentrations .
  • Anticancer Properties :
    • Research has indicated that benzothiazole compounds can induce apoptosis in cancer cells. In vitro studies on breast cancer cell lines showed that these compounds could reduce cell viability significantly when used in combination with conventional chemotherapy agents .
  • Neurotoxicity Assessment :
    • A series of 1,3-benzothiazol-2-yl derivatives were evaluated for neurotoxicity and anticonvulsant activity. Most compounds demonstrated favorable safety profiles without significant neurotoxic effects .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

  • In Vivo Studies : To confirm the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Derivatives Exploration : Synthesizing new derivatives to enhance potency and selectivity against specific targets.

Q & A

Q. What are the standard synthetic routes for N-(1,3-benzothiazol-5-yl)cyclohexanecarboxamide?

The compound is typically synthesized via condensation of cyclohexanecarboxylic acid chloride with 5-amino-1,3-benzothiazole. Reaction conditions include inert solvents (e.g., dichloromethane or toluene), controlled temperatures (0–25°C), and catalysts like triethylamine to neutralize HCl byproducts. Purification involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the carboxamide linkage and cyclohexane/benzothiazole moieties.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangement using programs like SHELXL or Mercury for structure refinement .

Q. What functional groups dictate its reactivity?

The benzothiazole ring (electron-deficient) and carboxamide group (hydrogen-bond donor/acceptor) drive reactivity. The benzothiazole participates in electrophilic substitutions, while the carboxamide undergoes hydrolysis (acidic/basic conditions) or reduction to amines .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during structural validation?

Contradictions (e.g., ambiguous NOE signals or crystallographic disorder) require multi-method validation:

  • Overlay crystallographic data (Mercury software) with DFT-optimized structures.
  • Use 2D NMR (COSY, HSQC) to resolve proton coupling ambiguities.
  • Cross-reference with IR for functional group confirmation .

Q. What experimental designs optimize biological activity studies for this compound?

  • Target Selection : Prioritize receptors with known affinity for benzothiazole-carboxamide hybrids (e.g., kinase inhibitors or GPCRs).
  • Assay Design : Use radiolabeled analogues (e.g., 125^{125}I) for binding assays, as seen in 5-HT1A_{1A} receptor studies.
  • SAR Analysis : Compare with derivatives (e.g., tetrazole or oxadiazole analogs) to identify critical pharmacophores .

Q. How can computational methods predict its pharmacokinetic properties?

  • Molecular Dynamics : Simulate membrane permeability (logP) and solubility using tools like GROMACS.
  • Docking Studies : AutoDock Vina predicts binding modes to targets like DNA topoisomerases.
  • ADMET Prediction : SwissADME estimates bioavailability, CYP450 interactions, and toxicity .

Q. What strategies address low yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acyl chloride formation).
  • Catalyst Optimization : Switch from homogeneous (Pd complexes) to heterogeneous catalysts for easier recovery.
  • Byproduct Recycling : Neutralize HCl byproducts with ionic liquids to reduce waste .

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